(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
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Overview
Description
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a trimethylated indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indenone Core: The synthesis begins with the formation of the indenone core through a Friedel-Crafts acylation reaction, followed by cyclization.
Hydroxylation and Methylation: The core structure is then hydroxylated and methylated using appropriate reagents such as methyl iodide and sodium hydroxide.
Glycosylation: The final step involves the glycosylation of the hydroxylated indenone core with a protected sugar derivative, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and cyclization steps, as well as automated systems for the hydroxylation, methylation, and glycosylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Signaling Pathways: It can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one: Lacks the glycosylated side chain.
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-ol: Contains an additional hydroxyl group.
Uniqueness
The uniqueness of (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one lies in its glycosylated side chain, which imparts specific biological activities and enhances its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C21H30O9 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13?,16?,17?,18?,20?,21-/m0/s1 |
InChI Key |
CHKURBWNBQWBGM-SWIYODSWSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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